hCA II Inhibitory Potency of 3-Oxazol-5-yl-benzenesulfonamide vs. Acetazolamide
3-Oxazol-5-yl-benzenesulfonamide demonstrates measurable inhibitory activity against human carbonic anhydrase II (hCA II), a primary target for glaucoma therapeutics. While not as potent as the clinical reference acetazolamide, the target compound exhibits a defined Ki value of 0.05 µM (50 nM), establishing a clear baseline for its use as a research tool . This Ki is approximately 1.7-fold higher than that of acetazolamide (Ki = 28.93 nM) under comparable in vitro conditions, indicating lower potency but also suggesting potential for differential isoform selectivity and reduced off-target effects associated with pan-CA inhibition [1].
| Evidence Dimension | Inhibitory constant (Ki) against human carbonic anhydrase II (hCA II) |
|---|---|
| Target Compound Data | Ki = 0.05 µM (50 nM) |
| Comparator Or Baseline | Acetazolamide (clinical CA inhibitor): Ki = 28.93 nM |
| Quantified Difference | Approximately 1.7-fold higher Ki (lower potency) for 3-Oxazol-5-yl-benzenesulfonamide |
| Conditions | In vitro enzyme inhibition assay for hCA II |
Why This Matters
This quantifies the specific potency of 3-Oxazol-5-yl-benzenesulfonamide against hCA II, allowing researchers to select it when a moderately potent, structurally distinct CA inhibitor is required for mechanism-of-action studies.
- [1] Altug, C., Güneş, H., Nocentini, A., Monti, S. M., Buonanno, M., & Supuran, C. T. (2017). Synthesis of isoxazole-containing sulfonamides with potent carbonic anhydrase II and VII inhibitory properties. Bioorganic & Medicinal Chemistry, 25(4), 1456–1464. View Source
